synthesis and characterization of hydrogenated jojoba oil
synthesis and characterization of hydrogenated jojoba oil
An In-depth Technical Guide to the Synthesis and Characterization of Hydrogenated Jojoba Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . It includes detailed experimental protocols for its preparation via catalytic hydrogenation and various analytical techniques for its characterization. The quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized using logical and workflow diagrams.
Introduction
Jojoba oil, extracted from the seeds of the Simmondsia chinensis plant, is unique among vegetable oils due to its chemical structure. It is not a triglyceride but rather a liquid wax composed of approximately 98% long-chain wax esters.[1][2] These esters are formed from monounsaturated fatty acids and alcohols, with carbon chain lengths ranging from 36 to 46.[3] This composition makes jojoba oil and its derivatives highly stable and valuable for various industrial applications, particularly in cosmetics and pharmaceuticals.[1][2]
Hydrogenation is a chemical process that converts liquid jojoba oil into a solid, hard wax known as hydrogenated jojoba oil (HJO).[3][4] This process involves the catalytic addition of hydrogen to the double bonds present in the fatty acid and fatty alcohol chains of the wax esters.[1] The resulting product is a saturated, crystalline wax with a high melting point, enhanced stability, and no trans isomers.[3] HJO is widely used in cosmetic formulations such as lipsticks, eyeliners, and balms to provide structural integrity and as an emollient.[3][4][5]
This document details the synthesis process, provides protocols for characterization, and presents key physicochemical data for both jojoba oil and its hydrogenated form.
Synthesis of Hydrogenated Jojoba Oil
The synthesis of hydrogenated jojoba oil is achieved through catalytic hydrogenation, which saturates the carbon-carbon double bonds in the constituent wax esters.
General Reaction Pathway
The fundamental chemical transformation involves the reaction of jojoba oil with hydrogen gas in the presence of a metal catalyst, typically nickel. The double bonds within the long-chain fatty acid and alcohol moieties are reduced to single bonds.
Caption: Chemical transformation of jojoba oil to its hydrogenated form.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a generalized procedure based on common industrial practices and literature data.[1][6]
Materials and Equipment:
-
Refined Jojoba Oil
-
Hydrogen Gas (high purity)
-
Nickel Catalyst (e.g., supported nickel)
-
High-pressure batch reactor equipped with a heating mantle, stirrer, gas inlet, and temperature/pressure gauges
-
Filtration system to remove the catalyst
Procedure:
-
Reactor Charging: Charge the batch reactor with a pre-weighed amount of refined jojoba oil.
-
Catalyst Addition: Add the nickel catalyst to the oil. The amount of catalyst typically ranges from 0.2% to 0.6% based on the mass of the oil.
-
Purging: Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.
-
Heating and Pressurization: Begin stirring and heat the reactor contents to the desired reaction temperature, typically between 120°C and 200°C.
-
Hydrogenation: Introduce hydrogen gas into the reactor to achieve the target pressure, which can range from 2 to 4 atmospheres (atm) or higher. Maintain a constant hydrogen pressure throughout the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the iodine value (IV) of samples taken periodically. The reaction is considered complete when the IV drops below 2.0.[3]
-
Cooling and Depressurization: Once the reaction is complete, stop the hydrogen flow, cool the reactor to approximately 80-90°C, and carefully vent the excess pressure.
-
Catalyst Removal: Filter the hot mixture to remove the nickel catalyst. A filter press or a similar filtration system is typically used.
-
Product Collection: The filtered, clear liquid is the molten hydrogenated jojoba oil. It is then cooled to solidify into a hard, white wax.
Caption: Experimental workflow for the hydrogenation of jojoba oil.
Characterization of Hydrogenated Jojoba Oil
A combination of physicochemical tests and instrumental analysis is used to characterize HJO and ensure it meets quality specifications.
Physicochemical Properties
The primary properties distinguishing HJO from its natural precursor are the melting point and iodine value. These are determined using standard analytical methods.
Table 1: Comparison of Physicochemical Properties
| Property | Jojoba Oil (Natural) | Hydrogenated Jojoba Oil | AOCS Method |
| Appearance | Yellow, clear liquid | White to colorless hard, crystalline wax | Visual |
| Melting Point | 6.8–7.0 °C[1] | 68–70 °C[3][4] | Cc 1-25 |
| Iodine Value | 80–86[6][7] | < 2.0[3] | Cd 1-25 |
| Saponification Value | 92–93[6] | ~93[8] | Cd 3-25 |
| Acid Value | < 2.0[6] | ~0.5[8] | Cd 3d-63 |
Instrumental Analysis
Advanced analytical techniques provide detailed information about the chemical structure and purity of the hydrogenated product.
Caption: Key instrumental techniques for HJO characterization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify the individual saturated wax esters in HJO.[9][10]
Objective: To determine the chain length distribution of the fatty acid and fatty alcohol components of the wax esters.
Materials and Equipment:
-
Hydrogenated Jojoba Oil sample
-
Heptane or Hexane (GC grade)
-
Internal standard (optional, e.g., methyl heptadecanoate)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., SLB®-5ms)
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the HJO sample in a suitable solvent like heptane to a final concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup (Typical Parameters):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 50°C, ramp up to 200°C at 3°C/min, then ramp to 300-350°C.[11]
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
MS Ion Source Temperature: 220-230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan mode (e.g., m/z 50-800)
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the specific wax ester. The molecular ion and characteristic fragmentation patterns of the fatty acid and fatty alcohol moieties are used for identification.[9]
-
Quantify the relative amounts of each ester based on peak area.
-
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective method to verify the completion of the hydrogenation reaction.[12]
Objective: To confirm the removal of carbon-carbon double bonds (unsaturation).
Materials and Equipment:
-
Hydrogenated Jojoba Oil sample
-
Jojoba Oil (as a reference)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the HJO sample directly onto the ATR crystal. If the sample is solid, apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically over the range of 4000–650 cm⁻¹.[13]
-
Reference Analysis: Clean the ATR crystal and repeat the measurement for the starting material (Jojoba Oil).
-
Data Analysis:
-
Compare the spectrum of HJO with that of jojoba oil.
-
In the jojoba oil spectrum, identify the characteristic peak for C=C stretching of cis-alkenes, which appears around 3005 cm⁻¹ and a weaker band around 1655 cm⁻¹.
-
Confirm that these peaks are absent in the HJO spectrum, indicating that the double bonds have been successfully saturated.
-
The strong ester carbonyl (C=O) peak around 1740 cm⁻¹ should be present in both spectra.[12]
-
Conclusion
The conversion of liquid jojoba oil to solid hydrogenated jojoba oil via catalytic hydrogenation yields a versatile material with significant applications in the cosmetic and personal care industries. Its high melting point, stability, and defined crystalline structure are key attributes derived from the saturation of its long-chain wax esters.[3][4] The synthesis is a well-established process controlled by key parameters such as temperature, pressure, and catalyst concentration. Rigorous characterization using a combination of standard physicochemical tests and modern instrumental methods like GC-MS and FTIR is essential to ensure the quality, purity, and consistency of the final product. This guide provides the fundamental protocols and data necessary for the successful synthesis and analysis of hydrogenated jojoba oil in a research and development setting.
References
- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Hydrogenated jojoba oil - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. paulaschoice-eu.com [paulaschoice-eu.com]
- 6. cir-safety.org [cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. Volume 49 No 6 page 35 [library.scconline.org]
- 9. researchgate.net [researchgate.net]
- 10. Jojoba oil analysis by high pressure liquid chromatography and gas chromatography/mass spectrometry | CiNii Research [cir.nii.ac.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. myfoodresearch.com [myfoodresearch.com]
